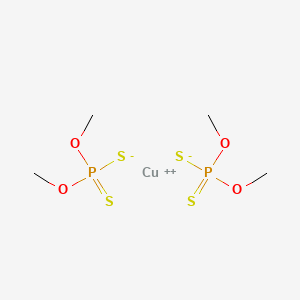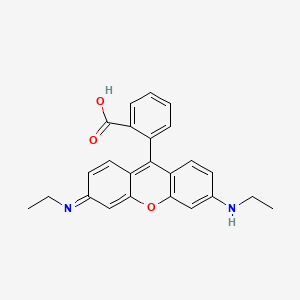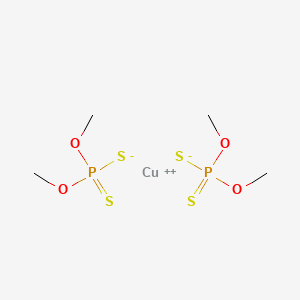
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride, identified by the Unique Ingredient Identifier D3RD6LR4V1, is a chemical compound with the molecular formula C20H24ClN.ClH . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride involves several steps. One common method includes the reaction of 1-(2-chloroethyl)piperidine with benzyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the final product .
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, such as cancer and neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride involves its interaction with cellular components. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the disruption of cellular processes, including DNA replication and transcription, ultimately resulting in cell death. The molecular targets include guanine bases in DNA, where the compound forms cross-links, preventing the separation of DNA strands and inhibiting cell division .
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)azepane hydrochloride: This compound has a similar structure but with a seven-membered ring instead of a six-membered piperidine ring.
1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound features a five-membered pyrrolidine ring, differing in ring size and chemical properties.
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride: This compound contains a piperazine ring with a phenyl group, offering different biological activities and applications.
The uniqueness of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
14584-04-4 |
|---|---|
Molecular Formula |
C20H25Cl2N |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-benzhydryl-1-(2-chloroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H24ClN.ClH/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-20H,7,12-16H2;1H |
InChI Key |
QYXJARCLQLTUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
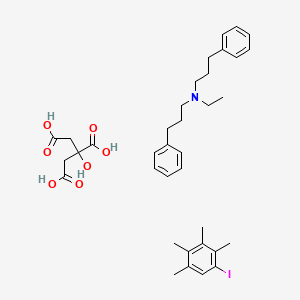

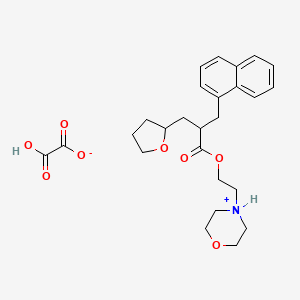
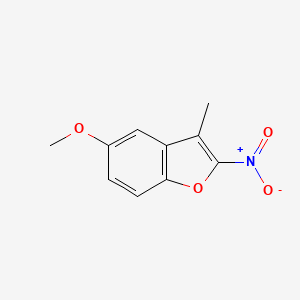



![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)
